Cas no 1240793-35-4 ((1R)-1-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}ethan-1-ol)
(1R)-1-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}etan-1-olo è un composto organico chirale caratterizzato dalla presenza di un gruppo diazirinico trifluorometilato e di un gruppo idrossietilico in posizione para sull'anello aromatico. La sua struttura unica lo rende particolarmente utile come reagente fotoreattivo in studi di marcatura e cross-linking, grazie alla capacità del gruppo diazirinico di generare carbeni reattivi sotto irradiazione UV. La chiralità del centro alcolico offre ulteriori possibilità di interazioni stereoselettive. Il trifluorometile conferisce proprietà elettron-attrattrici che influenzano la reattività del sistema. Questo composto trova applicazione in ricerche di fotochimica, studi di meccanismi enzimatici e sviluppo di sonde molecolari.

1240793-35-4 structure
Nome del prodotto:(1R)-1-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}ethan-1-ol
(1R)-1-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-methyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, (aR)-
- Benzenemethanol, α-methyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, (αR)-
- (1R)-1-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}ethan-1-ol
- (1R)-1-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethan-1-ol
- 1240793-35-4
- EN300-22261814
-
- Inchi: 1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m1/s1
- Chiave InChI: CEFMXEXAGBJWCT-ZCFIWIBFSA-N
- Sorrisi: C1([C@@H](C)O)=CC=C(C2(C(F)(F)F)N=N2)C=C1
Proprietà calcolate
- Massa esatta: 230.06669740g/mol
- Massa monoisotopica: 230.06669740g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 289
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 45Ų
Proprietà sperimentali
- Densità: 1.42±0.1 g/cm3(Predicted)
- Punto di ebollizione: 276.9±50.0 °C(Predicted)
- pka: 14.37±0.20(Predicted)
(1R)-1-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}ethan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D557570-10g |
Benzenemethanol, a-methyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, (aR)- |
1240793-35-4 | 96% | 10g |
$11175 | 2024-05-25 | |
Enamine | EN300-22261814-0.05g |
(1R)-1-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethan-1-ol |
1240793-35-4 | 0.05g |
$2097.0 | 2023-09-16 | ||
Enamine | EN300-22261814-10.0g |
(1R)-1-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethan-1-ol |
1240793-35-4 | 10g |
$10732.0 | 2023-06-01 | ||
Enamine | EN300-22261814-10g |
(1R)-1-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethan-1-ol |
1240793-35-4 | 10g |
$10732.0 | 2023-09-16 | ||
eNovation Chemicals LLC | D557570-5g |
Benzenemethanol, a-methyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, (aR)- |
1240793-35-4 | 96% | 5g |
$6695 | 2025-02-20 | |
eNovation Chemicals LLC | D557570-1g |
Benzenemethanol, a-methyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, (aR)- |
1240793-35-4 | 96% | 1g |
$1430 | 2025-02-20 | |
eNovation Chemicals LLC | D557570-10g |
Benzenemethanol, a-methyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, (aR)- |
1240793-35-4 | 96% | 10g |
$11175 | 2025-02-20 | |
eNovation Chemicals LLC | D557570-5g |
Benzenemethanol, a-methyl-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, (aR)- |
1240793-35-4 | 96% | 5g |
$6695 | 2024-05-25 | |
Enamine | EN300-22261814-0.5g |
(1R)-1-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethan-1-ol |
1240793-35-4 | 0.5g |
$2396.0 | 2023-09-16 | ||
Enamine | EN300-22261814-2.5g |
(1R)-1-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethan-1-ol |
1240793-35-4 | 2.5g |
$4892.0 | 2023-09-16 |
(1R)-1-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}ethan-1-ol Letteratura correlata
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
1240793-35-4 ((1R)-1-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}ethan-1-ol) Prodotti correlati
- 69697-46-7(4-(propan-2-yloxy)cyclohexan-1-one)
- 887873-53-2(3-{1,1'-biphenyl-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide)
- 2639454-30-9(tert-butyl 1-(1,3-thiazol-2-yl)aminocyclohexane-1-carboxylate)
- 1804871-25-7(Methyl 4-(difluoromethyl)-5-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 1513354-39-6(Piperidine, 4-[(5-chloro-2-thiazolyl)methyl]-)
- 2680765-56-2(tert-butyl N-{1-2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-ylethyl}carbamate)
- 1806819-45-3(3-Amino-2-(aminomethyl)-6-(difluoromethyl)pyridine-5-carboxylic acid)
- 2175979-04-9(3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane)
- 2287312-61-0(Tert-butyl 3-azaspiro[5.5]undecane-7-carboxylate)
- 2171224-06-7((3S)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso